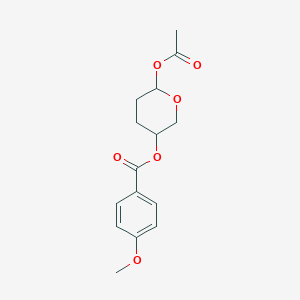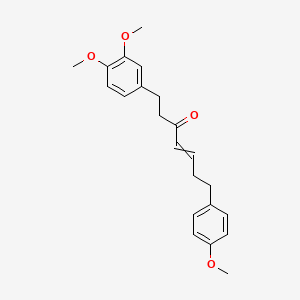
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate is an organic compound that features both an oxane ring and a methoxybenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 6-(Acetyloxy)oxan-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 4-methoxybenzoic acid and 6-(Acetyloxy)oxan-3-ol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 4-methoxybenzoic acid and 6-(Acetyloxy)oxan-3-ol.
Oxidation: 4-carboxybenzoic acid derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxybenzoic acid: A simpler compound with similar functional groups but lacking the oxane ring.
4-{[6-(Acryloyloxy)hexyl]oxy}phenyl 4-methoxybenzoate: A structurally related compound with an acryloyloxy group instead of an acetoxy group.
Uniqueness
6-(Acetyloxy)oxan-3-yl 4-methoxybenzoate is unique due to the presence of both an oxane ring and a methoxybenzoate group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
645412-86-8 |
|---|---|
Formule moléculaire |
C15H18O6 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
(6-acetyloxyoxan-3-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C15H18O6/c1-10(16)20-14-8-7-13(9-19-14)21-15(17)11-3-5-12(18-2)6-4-11/h3-6,13-14H,7-9H2,1-2H3 |
Clé InChI |
QEDUBAZZZPGESG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC(CO1)OC(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)

![2-[(3-Ethyl-2-quinolinyl)sulfanyl]acetamide](/img/structure/B12594263.png)
![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)





![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)


